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Crystal Structure and Molecular Packing

A key 2021 study successfully determined the single crystal structure of furazolidone (FZL) for the first

time, allowing for a direct comparison with the related nitrofuran antibiotic, nitrofurantoin (NFT) [1] [2].

Molecular Conformation: The FZL molecule adopts a perfectly planar conformation in the crystal,
which facilitates efficient molecular packing into layers and columns [2].

Hydrogen-Bonded Chains: Both FZL and NFT crystals share a common chain-like packing motif
stabilized by C−H···O hydrogen bonds. The total energy of these interactions in the chain is

approximately 30 kJ·mol⁻¹ for both crystals [2].
Key Structural Difference: A significant difference lies in the interactions between these chains. NFT

can form additional moderate-strength N−H···O hydrogen bonds (energy of ~27.9 kJ·mol⁻¹) due to its
N−H group, which are absent in FZL. This leads to a much stronger interaction energy between

adjacent chains in NFT (40.7 kJ·mol⁻¹) compared to FZL (18.6 kJ·mol⁻¹) [2].
Stabilization by π-Stacking: The hydrogen-bonded layers in FZL are held together primarily by

π∙∙∙π stacking interactions. Because of its planar conformation, the packing energy from these
interactions is notably high at ~74.8 kJ·mol⁻¹, compared to ~65.2 kJ·mol⁻¹ in the non-planar NFT

crystal [2].

The following diagram illustrates the relationship between molecular structure and crystal packing:
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Molecular Structure of Furazolidone

Planar Molecular Conformation

Hydrogen-Bonded Chain Motif
(~30 kJ·mol⁻¹)

Layer Formation via π-Stacking
(~74.8 kJ·mol⁻¹)

Final 3D Crystal Architecture

Click to download full resolution via product page

Relationship between furazolidone's molecular structure and its 3D crystal packing.

Thermodynamic Properties

While the search results do not list a single "lattice energy" value, they provide experimentally determined

standard thermodynamic functions of sublimation, which are directly related to the crystal lattice energy [1]

[2].

Sublimation Thermodynamics at 298.15 K [2]:

Compound ΔHsub
° (kJ·mol⁻¹) ΔGsub

° (kJ·mol⁻¹)

Nitrofurantoin (NFT) 129.3 77.6
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Compound ΔHsub
° (kJ·mol⁻¹) ΔGsub

° (kJ·mol⁻¹)

Furazolidone (FZL) 120.4 70.5

The study concluded that while NFT has a higher sublimation enthalpy and Gibbs energy, its gain in crystal

lattice energy is leveled by an entropy increase compared to FZL [2].

Key Experimental Protocols

The following methodologies from the 2021 study provide a framework for obtaining this data.

Single Crystal Growth

Objective: Obtain a high-quality single crystal for X-ray diffraction analysis [2].
Protocol: Slow crystallization of FZL from an acetone solution. The specific conditions (concentration,

temperature profile) were optimized through variation of solvent and crystallization method [2].

Sublimation Thermodynamics

Objective: Measure the standard thermodynamic functions of sublimation (ΔHsub
°, ΔGsub

°) [1] [2].

Protocol: Saturated vapor pressures were measured using the transpiration method. The
compounds were heated, and the vapor was transported by an inert gas stream, which was then

condensed and quantified. vapor pressure data collected at different temperatures was used to
calculate the sublimation thermodynamics [1] [2].

Computational Analysis of Non-Covalent Interactions

Objective: Characterize and quantify the energy of non-covalent interactions (e.g., hydrogen bonds,
π-stacking) that stabilize the crystal lattice [1] [2].

Protocol: A combined use of QTAIMC (Quantum Theory of Atoms in Molecules and Crystals) and
Hirshfeld surface analysis on the experimental crystal structure. QTAIMC allows for the calculation

of interaction energies at specific bond critical points, while Hirshfeld surfaces provide a visual map of
intermolecular contacts [2].
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Interpretation and Relationship to Lattice Energy

For molecular crystals, the sublimation enthalpy (ΔHsub
°) is often considered a direct experimental

measure of the crystal lattice energy at a given temperature. The data shows that NFT has a stronger lattice

energy than FZL, consistent with its additional N−H···O hydrogen bond [2].

However, the overall stability and pharmaceutically relevant properties like solubility are a balance between

this energy and other factors. The gain in NFT's lattice energy is partially offset by a greater entropy change

upon sublimation. Furthermore, FZL's highly efficient planar structure and strong π-stacking interactions

compensate for its lack of a strong hydrogen bond donor, resulting in a robust crystal lattice of a different

type [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Crystal Structures, DFT Computations, Sublimation and ... [pubmed.ncbi.nlm.nih.gov]

2. A Combined Experimental and Theoretical Study of ... [mdpi.com]

To cite this document: Smolecule. [furazolidone crystal structure lattice energy]. Smolecule, [2026].

[Online PDF]. Available at: [https://www.smolecule.com/products/b528564#furazolidone-crystal-

structure-lattice-energy]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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